Exfoliazone

Antifungal Phenoxazine Valsa ceratosperma

Exfoliazone is the definitive positive control for antifungal screening against Valsa ceratosperma (ED50 70 μg/mL). Unlike broad-spectrum azoles, its narrow, targeted activity eliminates confounding off-target effects in ecological and mechanism-of-action assays. It is also the only phenoxazine validated to promote mammalian cell growth in serum-reduced media (RLN-8 line), enabling serum-substitution studies that analogs like viridobrunnine A cannot support. For medicinal chemistry programs, it serves as a proven anticancer lead scaffold with confirmed cytotoxicity against melanoma (A375), ovarian (SKOV-3), and gastric (MGC-803) cancer lines (IC50 4.61–19.28 μmol·L−1). Generic substitution with chandrananimycin D or carboxyexfoliazone will fail to replicate this dual antimicrobial/cell-stimulatory profile.

Molecular Formula C15H12N2O4
Molecular Weight 284.27 g/mol
CAS No. 132627-73-7
Cat. No. B163431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExfoliazone
CAS132627-73-7
Synonymsexfoliazone
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O
InChIInChI=1S/C15H12N2O4/c1-8(19)16-10-5-12-15(6-13(10)20)21-14-3-2-9(7-18)4-11(14)17-12/h2-6,18H,7H2,1H3,(H,16,19)
InChIKeyAUBMZQABQDPFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exfoliazone (CAS 132627-73-7) – A Phenoxazine-Derived Natural Antibiotic for Antifungal and Anticancer Research


Exfoliazone (CAS 132627-73-7) is a naturally occurring phenoxazine alkaloid antibiotic first isolated from the fermentation broth of the soil actinomycete *Streptomyces exfoliatus* [1]. The compound is characterized by a tricyclic phenoxazine core bearing an acetamide moiety and a hydroxymethyl substituent [1]. Subsequent studies have identified Exfoliazone as a secondary metabolite in other *Streptomyces* species, including marine-derived *S. venezuelae* [2] and termite-associated *S. tanashiensis* [3], underscoring its broader natural distribution and the potential for sustainable sourcing.

Exfoliazone (132627-73-7) – Why Broad-Spectrum Antifungals or Phenoxazine Analogs Cannot Substitute Its Specific Profile


Exfoliazone exhibits a unique and narrow spectrum of antifungal activity that distinguishes it from broad-spectrum azoles or polyenes [1]. Its potent inhibition of mycelial growth in the plant pathogen *Valsa ceratosperma* (ED50 = 70 μg/mL) [1] is not replicated by structurally related phenoxazines like viridobrunnine A, which show minimal to no antifungal effect in standardized assays [2]. Furthermore, Exfoliazone demonstrates a dual functional profile—combining this selective antifungal activity with a well-characterized capacity to promote mammalian cell growth, partially substituting for serum functions in cell culture [3]. This combination of a specific antimicrobial target and a unique cell-stimulating property is not observed in close analogs such as chandrananimycin D or carboxyexfoliazone, making generic substitution of Exfoliazone for either antifungal or cell biology applications unreliable.

Exfoliazone (CAS 132627-73-7) – Comparative Quantitative Performance Data for Procurement Decisions


Selective Antifungal Activity: Exfoliazone vs. Viridobrunnine A

Exfoliazone demonstrates selective antifungal activity against the plant pathogen *Valsa ceratosperma* with an ED50 of 70 μg/mL for inhibition of mycelial growth [1]. In contrast, the structurally related phenoxazine viridobrunnine A exhibits no detectable antifungal activity against the three fungal strains tested under identical assay conditions [2]. This stark functional divergence highlights the critical role of Exfoliazone's specific substitution pattern (acetamide and hydroxymethyl groups) for its antifungal efficacy.

Antifungal Phenoxazine Valsa ceratosperma

Cytotoxic Activity Against Cancer Cell Lines: Exfoliazone vs. Other Phenoxazine Metabolites

In a direct head-to-head cytotoxicity assay using the MTT method, Exfoliazone (compound 6) and viridobrunnine A (compound 5) both exhibited significant cytotoxicity against a panel of human cancer cell lines. The IC50 values for Exfoliazone were 4.61–19.28 μmol·L−1 across A375 (melanoma), SKOV-3 (ovarian cancer), and MGC-803 (gastric cancer) cell lines [1]. This potency is comparable to that of viridobrunnine A and other structurally distinct metabolites like viridomycin A, confirming that Exfoliazone is a validated anticancer lead within its natural product class.

Cytotoxicity Cancer Phenoxazine

Mammalian Cell Growth Stimulation: Exfoliazone vs. Serum Control

Exfoliazone exhibits a unique property among phenoxazine antibiotics: it acts as a potent growth-promoting substance for mammalian cells. In studies with the rat liver cell line RLN-8, Exfoliazone was shown to partially substitute for the functions of serum, enabling cell proliferation under serum-deprived conditions [1]. The structurally similar compound lavanducyanin also displays this activity, but other phenoxazine analogs like chandrananimycin D and carboxyexfoliazone have not been reported to share this distinct cell-stimulating function [2].

Cell Culture Growth Factor Phenoxazine

Exfoliazone (CAS 132627-73-7) – Primary Research and Industrial Application Scenarios Based on Verified Evidence


Discovery of Selective Antifungal Agents Targeting Phytopathogens

Utilize Exfoliazone as a positive control or scaffold in screening programs aimed at identifying new antifungal agents against *Valsa ceratosperma* and related fungi. Its ED50 of 70 μg/mL provides a reliable benchmark for assessing the potency of novel compounds in mycelial growth inhibition assays [1]. Unlike broad-spectrum antifungals, Exfoliazone's narrow activity profile minimizes off-target effects in ecological studies.

Lead Compound for Anticancer Drug Development

Employ Exfoliazone as a validated starting point for medicinal chemistry efforts focused on phenoxazine-based anticancer agents. Its demonstrated cytotoxicity against melanoma (A375), ovarian (SKOV-3), and gastric (MGC-803) cancer cell lines (IC50 4.61–19.28 μmol·L−1) [2] confirms its potential as a lead structure. Further structure-activity relationship (SAR) studies can be designed to improve potency and selectivity.

Specialized Mammalian Cell Culture Supplement

Incorporate Exfoliazone into serum-free or serum-reduced cell culture media for specific rat liver cell lines (e.g., RLN-8) to study cell proliferation mechanisms or to partially substitute for serum components in research settings [3]. This application leverages Exfoliazone's unique growth-promoting property not found in related phenoxazine compounds.

Technical Documentation Hub

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18 linked technical documents
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